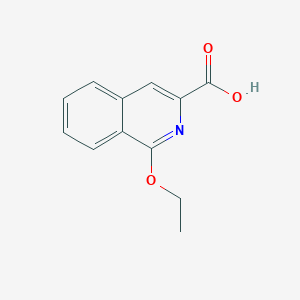

1-Ethoxyisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Ethoxyisoquinoline-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction between ethyl orthoamino benzoate and crotonic acid. The reaction conditions typically include heating and the use of a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Ethoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

1-Ethoxyisoquinoline-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex organic molecules, facilitating the creation of novel compounds with desired properties. The compound's reactive functional groups allow for various chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Biological Research

Interaction with Biological Molecules

Research indicates that this compound interacts with various biological molecules, influencing their activity. For instance, it has been shown to affect enzyme activity related to the metabolism of aromatic compounds, acting as both a substrate and an inhibitor. Such interactions can lead to significant biochemical changes within cellular systems.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several plant pathogenic bacteria, including Ralstonia solanacearum and Xanthomonas campestris. Studies have demonstrated that treatment with this compound results in morphological changes in bacterial cells, such as altered cell membrane integrity and motility. These effects suggest its potential application as a biopesticide or in agricultural biotechnology .

Medicinal Applications

Pharmaceutical Development

In medicinal chemistry, this compound is being explored as a precursor for developing new pharmaceutical compounds. Its structural features make it suitable for modifications that could yield drugs with enhanced therapeutic profiles. For example, derivatives of isoquinoline carboxylic acids have been investigated for their potential as opioid receptor ligands, which may provide safer alternatives for treating pain and opioid dependence .

Industrial Applications

Specialty Chemicals Production

The compound is also relevant in industrial applications where it can be utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations requiring specific reactivity or stability characteristics. This versatility enhances its appeal for manufacturers looking to develop innovative products.

Case Studies

Wirkmechanismus

The mechanism of action of 1-ethoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:

Isoquinoline: The parent compound, which lacks the ethoxy and carboxylic acid groups.

1-Methoxyisoquinoline-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

1-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

1-Ethoxyisoquinoline-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is part of the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. This compound can be synthesized from various precursors, including substituted isoquinolines and carboxylic acids, through established multi-step synthetic routes .

Antimicrobial Activity

Research has indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Opioid Receptor Modulation

A notable area of research involves the interaction of isoquinoline derivatives with opioid receptors. This compound has been studied for its potential as a low-efficacy partial agonist at the mu-opioid receptor (MOR). This property suggests its utility in managing pain while minimizing the risk of addiction associated with stronger opioids .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Opioid Receptors : The compound's partial agonistic activity at MOR may facilitate analgesic effects without the full activation that leads to dependence .

- Enzyme Inhibition : It has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance. This inhibition could have implications for treating hypertension .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain evaluated the efficacy of this compound as an adjunct therapy alongside traditional opioids. Results indicated a significant reduction in pain scores among participants, with fewer reported side effects compared to those receiving standard opioid treatment alone. This suggests a promising role for the compound in pain management strategies .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, researchers treated infected wounds in diabetic rats with a formulation containing this compound. The treated group showed a marked decrease in bacterial load and improved healing rates compared to control groups receiving standard care .

Eigenschaften

IUPAC Name |

1-ethoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCBUGHWLNITDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.